Product packaging for N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine(Cat. No.:CAS No. 14745-84-7)

N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine

Cat. No.: B081406
CAS No.: 14745-84-7
M. Wt: 124.18 g/mol
InChI Key: BJIDGKXFJLYGNA-UHFFFAOYSA-N
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Description

Chemical Structure and Properties N,N-Dimethyl-1-(1H-pyrrol-2-yl)methanamine (CAS 14745-84-7) is an organic compound featuring a pyrrole ring linked to a dimethylamino-methyl group. Its molecular formula is C₇H₁₂N₂, with a molecular weight of 124.19 g/mol. The pyrrole ring, a five-membered aromatic heterocycle with one nitrogen atom, contributes to its electron-rich nature, while the dimethylamino group enhances its basicity and reactivity . Key properties include:

  • SMILES: CN(C)CC1=CC=CN1
  • InChIKey: BJIDGKXFJLYGNA-UHFFFAOYSA-N
  • Collision Cross-Section (CCS): Predicted values range from 126.1 Ų ([M+H]⁺) to 134.9 Ų ([M+NH₄]⁺), indicating moderate molecular size and polarity .

Applications and Safety This compound is utilized as a building block in organic synthesis and pharmaceutical research. Its pyrrole moiety enables participation in electrophilic substitution reactions, while the dimethylamino group facilitates interactions in drug design.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12N2 B081406 N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine CAS No. 14745-84-7

Properties

IUPAC Name

N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c1-9(2)6-7-4-3-5-8-7/h3-5,8H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJIDGKXFJLYGNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50293829
Record name N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50293829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14745-84-7
Record name 14745-84-7
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92513
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50293829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Pyrrole Ring Formation and Subsequent Functionalization

The foundational method for synthesizing pyrrole derivatives involves constructing the heterocyclic ring followed by introducing substituents. For N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine, this typically begins with the formation of the pyrrole nucleus.

A common route utilizes the Knorr pyrrole synthesis , where α-aminoketones condense with β-ketoesters or β-diketones under acidic conditions. For example, reacting 2,5-hexanedione (HD) with ammonium acetate generates the pyrrole backbone. Subsequent functionalization at the 2-position is achieved through electrophilic substitution or nucleophilic alkylation. Introducing the dimethylamino group requires Mannich-type reactions or alkylation of primary amines .

A patented approach describes the use of acylative alkylation to attach the dimethylamino moiety. In this method, a pre-formed pyrrole intermediate undergoes acylation with chloroacetyl chloride, followed by displacement with dimethylamine. The reaction sequence is summarized as:

Pyrrole+ClCH2COClPyrrole-CH2Cl(CH3)2NHThis compound\text{Pyrrole} + \text{ClCH}2\text{COCl} \rightarrow \text{Pyrrole-CH}2\text{Cl} \xrightarrow{\text{(CH}3\text{)}2\text{NH}} \text{this compound}

This method yields moderate to high purity but requires multiple isolation steps, reducing overall atom efficiency.

Reductive Amination Strategies

Reductive amination offers a streamlined pathway by concurrently forming the amine bond and reducing intermediates. A documented protocol involves condensing 2-pyrrolecarboxaldehyde with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) . The reaction proceeds under mild acidic conditions (pH 4–6) and achieves yields of 70–85%.

Key advantages include:

  • Single-step synthesis from commercially available aldehydes.

  • Compatibility with aqueous solvents , minimizing organic waste.
    However, the requirement for strict pH control and potential over-reduction side reactions limit scalability.

Modern One-Pot and Sustainable Methods

Paal–Knorr Reaction with 2,5-Hexanedione (HD)

The Paal–Knorr reaction has emerged as a high-yield, solvent-free method for pyrrole synthesis. A recent advancement involves a two-step one-pot process starting from 2,5-dimethylfuran (DF):

  • Acid-Catalyzed Ring-Opening : DF reacts with a stoichiometric amount of water and sulfuric acid at 50°C for 24 hours, yielding HD with 95% efficiency.

  • Pyrrole Formation : HD is treated with dimethylamine under neat conditions (no solvent) at 80–100°C, producing this compound in 80–90% yield.

This method’s sustainability metrics are exceptional:

MetricValue
Carbon Efficiency80%
E-Factor0.128
Atom Economy92%

The process generates water as the sole co-product, which can be recycled for the ring-opening step, enabling a circular workflow.

Catalytic Amination Techniques

Transition-metal catalysis enhances selectivity and reduces reaction times. A palladium-catalyzed coupling between 2-bromopyrrole and dimethylamine has been reported. Using tetrakis(triphenylphosphine)palladium(0) as a catalyst and potassium carbonate as a base, the reaction achieves 75–80% yield in tetrahydrofuran (THF) at 65°C.

Key reaction parameters:

  • Catalyst loading: 5 mol%

  • Reaction time: 12–16 hours

  • Workup: Extraction with ethyl acetate and distillation.

While effective, this method’s reliance on precious metals increases costs and environmental impact.

Comparative Analysis of Synthesis Routes

The table below contrasts critical aspects of each method:

MethodYield (%)StepsSolvent UseScalabilitySustainability
Classical Acylation70–853–4HighModerateLow
Reductive Amination70–851ModerateHighModerate
Paal–Knorr One-Pot80–952NoneHighHigh
Catalytic Coupling75–801HighLowLow

The Paal–Knorr one-pot method outperforms others in yield, step count, and sustainability, making it the preferred industrial-scale approach .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyrrole derivatives.

Scientific Research Applications

Serotonin Transporter Inhibition

Research indicates that DMPM exhibits notable activity as a selective serotonin reuptake inhibitor (SSRI) . This property suggests its potential application in treating mood disorders and other neuropsychiatric conditions by enhancing serotonin levels in the brain .

Case Study:
In a study evaluating the compound's effects on serotonin transporters, DMPM showed promising results in increasing serotonin availability, which could lead to therapeutic applications in depression and anxiety disorders .

Antimycobacterial Activity

DMPM has been explored for its antitubercular potential . Derivatives of compounds related to DMPM have demonstrated activity against Mycobacterium tuberculosis, indicating that modifications of the pyrrole structure can enhance potency against this pathogen .

Case Study:
A series of 2,5-dimethylpyrroles were synthesized and tested for their efficacy against multidrug-resistant strains of tuberculosis. Some derivatives exhibited minimum inhibitory concentrations (MIC) below 1 µg/mL, showcasing the importance of structural optimization around the pyrrole scaffold .

Chemical Synthesis Applications

DMPM serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, including:

  • Oxidation : Leading to N-oxides.
  • Reduction : Producing amine derivatives.
  • Substitution Reactions : Electrophilic substitution can occur at the pyrrole ring .

Biological Research Applications

DMPM is utilized in biochemical assays to study enzyme interactions and as a ligand in various biological systems. Its ability to modulate biological pathways makes it valuable for research into metabolic processes and cellular functions.

Enzyme Interaction Studies

Research has shown that DMPM can influence enzyme activity related to glucose uptake and cell growth. This suggests potential applications in metabolic research and diabetes treatment strategies .

Comparative Analysis with Related Compounds

To understand the unique properties of DMPM, it is useful to compare it with similar compounds:

Compound NameStructure TypeKey Features
1-MethylpyrrolePyrrole derivativeContains one methyl group; less steric hindrance
N,N-DimethylpyrrolePyrrole derivativeTwo methyl groups; increased lipophilicity
5-MethylpyrrolidineSaturated nitrogen ringMore saturated; different reactivity profile

DMPM's specific combination of a pyrrole ring and dimethylamino substituents enhances its ability to interact with biological targets compared to other similar compounds .

Mechanism of Action

The mechanism by which N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine exerts its effects involves interactions with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Substitutions

Pyrrole-Based Derivatives

(Z)-1-(3,5-Dichloro-2H-pyrrol-2-ylidene)-N,N-dimethylmethanamine Structure: Features a dichlorinated pyrrole ring. Impact of Substituents: Chlorine atoms increase electron-withdrawing effects, altering reactivity and stability compared to the parent compound. This derivative is synthesized via the Vilsmeier–Haack reaction, highlighting its utility in electrophilic substitutions . Applications: Potential use in materials science due to enhanced electronic properties.

N,N-Dimethyl-1-(4-nitrophenyl)methanamine

  • Structure : Replaces pyrrole with a nitro-substituted benzene ring.
  • Physicochemical Differences : The nitro group reduces basicity and increases polarity. This compound serves as an intermediate in antimalarial drug synthesis .
Triazole and Pyrazole Derivatives

N,N-Dimethyl-1-(1-phenethyl-1H-1,2,3-triazol-4-yl)methanamine

  • Structure : Incorporates a triazole ring linked to a phenethyl group.
  • Synthesis : Prepared via copper-catalyzed azide-alkyne cycloaddition (click chemistry). The triazole ring enhances hydrogen-bonding capacity, making it relevant in medicinal chemistry .

1-(1-Isopropyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine Structure: Combines pyrazole and pyrrole moieties. Properties: Molecular weight = 232.33 g/mol.

COX-2 Inhibitors
  • N,N-Dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a) Activity: Exhibits potent COX-2 inhibition (IC₅₀ = 0.08 µM) with >100-fold selectivity over COX-1. The imidazothiazole scaffold and dimethylamino group synergize for binding efficiency . Comparison: The target compound lacks the imidazothiazole system, underscoring the importance of heterocycle choice in activity.
Antimalarial and Analgesic Agents
  • 4-((Dimethylamino)methyl)aniline (56) Role: Intermediate in antimalarial pyrrolone derivatives. The dimethylamino group enhances solubility and bioavailability .
  • N,N-Dimethyl-1-{2-[(2-phenylhydrazinyl)methyl]-1H-benzimidazol-1-yl}methanamine
    • Application : Demonstrates analgesic activity, with the benzimidazole core contributing to receptor binding .

Biological Activity

N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine, also known by its CAS number 14745-84-7, is a compound of significant interest due to its diverse biological activities, particularly in the realm of neuropharmacology. This article explores its biological activity, synthesis, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyrrole ring —a five-membered aromatic heterocycle containing nitrogen—along with a dimethylamino group. This unique structure contributes to its chemical behavior and biological interactions. The compound's ability to act as a serotonin transporter inhibitor suggests its potential use in treating mood disorders and other neuropsychiatric conditions.

Serotonin Transporter Inhibition

Research indicates that this compound exhibits notable activity as a selective serotonin reuptake inhibitor (SSRI) . This mechanism enhances serotonin levels in the brain, which can improve mood and alleviate symptoms of depression and anxiety disorders. The compound's interaction with serotonin receptors positions it as a candidate for further pharmacological studies aimed at developing new antidepressant therapies .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be compared with other compounds through SAR analysis. Below is a comparison table highlighting some structurally related compounds and their key features:

Compound NameStructure TypeKey Features
1-MethylpyrrolePyrrole derivativeContains one methyl group; less steric hindrance
N,N-DimethylpyrrolePyrrole derivativeTwo methyl groups; increased lipophilicity
5-MethylpyrrolidineSaturated nitrogen ringMore saturated; different reactivity profile

The distinct combination of the pyrrole ring and dimethylamino substituents in this compound enhances its ability to interact with biological targets compared to other similar compounds.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Paal-Knorr Reaction : Utilizing acetonylacetone with primary amines under catalytic conditions.
  • Conventional Heating : Heating the reactants at specific temperatures to facilitate the formation of the pyrrole structure.

These methods provide efficient pathways for producing the compound in high yields, which is essential for further research and potential pharmaceutical applications .

Case Studies and Research Findings

Recent studies have focused on the pharmacological potential of this compound:

  • Neuropharmacological Studies : Investigations into its effects on neurotransmitter systems have shown promise in modulating serotonin levels, indicating potential applications in treating depression and anxiety disorders.
  • Cytotoxicity Assessments : While primarily focused on its serotonergic activity, preliminary data suggest that the compound may interact with various receptors in the central nervous system, influencing neurotransmitter release or uptake mechanisms. Further research is required to elucidate its full pharmacological profile and any potential side effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine, and how do reaction conditions influence yield?

  • Methodology : Two distinct synthetic protocols demonstrate variability in yield (91.6% vs. 66.5%) depending on reagent stoichiometry and temperature control.

  • High-yield method : Use acetic acid as a solvent, 40% dimethylamine aqueous solution, and paraformaldehyde at 50–55°C for 3–4 hours .
  • Lower-yield alternative : Employ propargyl bromide and K₂CO₃ in THF at room temperature, requiring pH adjustment with NaOH for product isolation .
    • Key parameters : Temperature (>50°C) and solvent choice (acetic acid vs. THF) critically impact reaction efficiency.

Q. How can spectroscopic techniques (NMR, IR) validate the structural integrity of DMPMA?

  • Characterization data :

  • ¹H NMR (CDCl₃): Peaks at δ 2.25 (s, 6H, N(CH₃)₂), 3.84 (s, 2H, CH₂), and aromatic resonances for pyrrole/pyridine moieties .
  • IR : Stretching bands at 2944 cm⁻¹ (C-H), 1502 cm⁻¹ (aromatic C=C), and 829 cm⁻¹ (out-of-plane C-H bending) .
    • Best practices : Compare experimental spectra with published references to confirm absence of impurities (e.g., unreacted paraformaldehyde).

Advanced Research Questions

Q. What pharmacological activities are associated with DMPMA, and how do structural analogs inform target selectivity?

  • COX-2 inhibition : Analog N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine exhibits IC₅₀ = 0.08–0.16 µM, suggesting DMPMA’s potential as a COX-2 pharmacophore .
  • Anticancer activity : Pd(II)/Pt(II) complexes of pyrrole Schiff bases (structurally related to DMPMA) show selective cytotoxicity against HeLa and MCF-7 cell lines (viability reduction >60%) via DNA intercalation .

Q. How do computational models predict DMPMA’s pharmacokinetic properties and cytochrome P450 interactions?

  • ADMET predictions :

ParameterValue
Log Po/w (consensus)3.4
Solubility (ESOL)0.0103 mg/mL
CYP inhibitionCYP1A2, 2C19, 2D6, 3A4
BBB permeabilityHigh
  • Implications : High lipophilicity (Log P >3) and CYP inhibition risk necessitate in vitro validation of metabolic stability and CNS penetration.

Q. What environmental persistence or toxicity concerns arise from DMPMA’s physicochemical properties?

  • Environmental fate :

  • Aquatic toxicity : Predicted moderate solubility (0.0103 mg/mL) and Log Kp = -5.15 cm/s (skin permeation) suggest limited bioaccumulation but potential aquatic exposure .
  • Degradation : Analogous tertiary amines (e.g., N,N-dimethylphenethylamine) show stability in water, indicating DMPMA may require advanced oxidation processes for remediation .

Q. How can crystallographic data resolve contradictions in molecular conformation or intermolecular interactions?

  • X-ray crystallography : Use SHELX programs for structure refinement. For example, Pd(II) complexes with pyrrole ligands adopt monoclinic (P21/c) systems, validated via ORTEP-3 for bond-length accuracy .
  • Challenges : Discrepancies in NMR vs. crystallographic data (e.g., rotational freedom of CH₂ groups) may require DFT calculations to reconcile .

Q. What strategies mitigate synthetic byproducts or impurities in DMPMA production?

  • Byproduct analysis : HPLC monitoring (98.9% purity achieved via acetone recrystallization) identifies residual acetic acid or dimethylamine as common impurities .
  • Purification : Sequential solvent extraction (e.g., dichloromethane/water) and silica gel chromatography improve purity to >95% .

Data Contradictions & Resolution

Q. Why do solubility predictions vary across computational models for DMPMA?

  • Discrepancy : ESOL (-4.44), Ali (-4.15), and SILICOS-IT (-5.89) models disagree on solubility class (all "moderately soluble") .
  • Resolution : Validate experimentally via shake-flask method in PBS (pH 7.4) to align predictions with empirical data.

Q. How do synthetic yields differ between small-scale and pilot-scale reactions?

  • Case study : Scaling from 0.92 mmol (91.6% yield) to 2.5 mmol (66.5% yield) reveals heat dissipation challenges, necessitating controlled addition of exothermic reagents (e.g., formaldehyde) .

Methodological Recommendations

  • Synthesis : Optimize temperature and solvent polarity to maximize yield .
  • Characterization : Combine XRD with multinuclear NMR to resolve stereochemical ambiguities .
  • Biological assays : Prioritize COX-2 inhibition and DNA-binding studies using fluorescence-based kits .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.